Enhanced Hydrophilicity of the Hydrochloride Salt Compared to the Free Base
The hydrochloride salt of 3-(aminomethyl)azetidine-1-sulfonyl fluoride (CAS 2305255-66-5) displays a lower computed partition coefficient (LogP = −1.41) than the corresponding free base (XLogP3 = −0.9), indicating significantly greater hydrophilicity and predicted aqueous solubility [1][2]. This difference is critical for applications requiring aqueous reaction conditions or physiological compatibility.
| Evidence Dimension | Computed lipophilicity (LogP / XLogP3) |
|---|---|
| Target Compound Data | LogP = −1.41 |
| Comparator Or Baseline | 3-(Aminomethyl)azetidine-1-sulfonyl fluoride free base (CAS 2305255-65-4): XLogP3 = −0.9 |
| Quantified Difference | ΔLogP = −0.51 (salt more hydrophilic) |
| Conditions | Computed values; ChemSpace (LogP) and PubChem (XLogP3) |
Why This Matters
Procurement of the pre-formed hydrochloride salt eliminates the need for in‑situ salt conversion and ensures consistent, high aqueous solubility for biological assays or aqueous‑phase conjugations.
- [1] ChemSpace. 3-(Aminomethyl)azetidine-1-sulfonyl fluoride hydrochloride, CSSB00138438060. LogP = −1.41. View Source
- [2] PubChem. 3-(Aminomethyl)azetidine-1-sulfonyl fluoride (free base), CID 135564404. XLogP3 = −0.9. View Source
